molecular formula C15H29NO8 B127814 Isometheptene mucate CAS No. 7492-31-1

Isometheptene mucate

Cat. No. B127814
CAS RN: 7492-31-1
M. Wt: 351.39 g/mol
InChI Key: HZEDCQLNSYIOTE-OPDGLEOBSA-N
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Description

Isometheptene mucate is a sympathomimetic amine commonly used in the treatment of migraines and tension headaches due to its vasoconstricting properties. This compound causes the constriction of blood vessels, which helps alleviate the symptoms associated with these conditions .

Scientific Research Applications

Isometheptene mucate has a wide range of scientific research applications:

Mechanism of Action

Isometheptene mucate exerts its effects through the activation of the sympathetic nervous system. It interacts with adrenergic receptors on the surface of smooth muscle cells, leading to vasoconstriction. This process involves the release of intracellular calcium, which triggers muscle contraction and the narrowing of blood vessels .

Safety and Hazards

Users are advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

While specific future directions for Isometheptene mucate are not mentioned in the search results, it is noted that it is used for treating migraines and tension headaches . As with any medication, ongoing research and development may lead to new uses, improved formulations, or better understanding of its mechanism of action.

Biochemical Analysis

Biochemical Properties

Isometheptene mucate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as an indirect-acting sympathomimetic, which means it stimulates the sympathetic nervous system . The compound interacts with adrenergic receptors on the surface of smooth muscle cells, leading to the activation of the sympathetic nervous system via epinephrine and norepinephrine . These interactions result in smooth muscle activation and subsequent vasoconstriction .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with adrenergic receptors on the surface of smooth muscle cells, leading to vasoconstriction . This interaction triggers a signal transduction cascade that increases intracellular calcium levels, resulting in smooth muscle contraction . Additionally, this compound can displace catecholamines from vesicles inside neurons, leading to sympathetic responses .

Molecular Mechanism

The molecular mechanism of this compound involves its vasoconstricting properties, which arise through the activation of the sympathetic nervous system via epinephrine and norepinephrine . These compounds interact with cell surface adrenergic receptors, leading to smooth muscle activation and vasoconstriction . The signal transduction cascade involves increased intracellular calcium from the sarcoplasmic reticulum through IP3 mediated calcium release, as well as enhanced calcium entry across the sarcolemma through calcium channels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For instance, the enantiomers of this compound have been shown to have different vasoactive profiles, with (S)-isometheptene inducing more pronounced vasopressor responses than ®-isometheptene . These temporal effects are crucial for understanding the compound’s efficacy and safety in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of the compound can lead to more significant vasopressor responses . For example, treatment with 30 mg/kg of the ®-isomer of this compound significantly increased trigeminal thresholds in rat models, indicating its efficacy in reducing trigeminal sensitivity . High doses can also lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors in the sympathetic nervous system . The compound can displace catecholamines from vesicles inside neurons, leading to the release of epinephrine and norepinephrine . These interactions play a crucial role in the compound’s vasoconstricting properties and its overall pharmacological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interaction with adrenergic receptors and transporters . The compound’s vasoconstricting properties are mediated by its ability to interact with cell surface adrenergic receptors, leading to smooth muscle activation and vasoconstriction . This interaction also influences the compound’s localization and accumulation within specific tissues .

Subcellular Localization

This compound’s subcellular localization is primarily associated with its interaction with adrenergic receptors on the surface of smooth muscle cells . The compound’s vasoconstricting properties are mediated by its ability to activate the sympathetic nervous system via epinephrine and norepinephrine . These interactions result in smooth muscle activation and vasoconstriction, highlighting the importance of the compound’s subcellular localization in its overall pharmacological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isometheptene mucate is synthesized through a series of chemical reactions involving the starting material, 6-dimethylhept-5-en-2-amine. The synthesis typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Isometheptene mucate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Comparison with Similar Compounds

Similar Compounds

  • Heptaminol
  • Methylhexanamine
  • Tuaminoheptane

Uniqueness

Isometheptene mucate is unique due to its specific combination of vasoconstrictive properties and its effectiveness in treating migraines and tension headaches. Unlike other sympathomimetic amines, it is often used in combination with other agents like acetaminophen and dichloralphenazone to enhance its therapeutic effects .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Isometheptene mucate involves the condensation of Isometheptene and mucic acid. Isometheptene can be synthesized through a multistep process involving the reaction of phenylacetonitrile, formaldehyde, and methylamine. Mucic acid can be obtained from galactose through a series of oxidation and reduction reactions. The condensation of Isometheptene and mucic acid can be achieved through an acid-catalyzed esterification reaction.", "Starting Materials": [ "Phenylacetonitrile", "Formaldehyde", "Methylamine", "Galactose", "Hydrogen peroxide", "Sodium hydroxide", "Sodium borohydride", "Sulfuric acid", "Isometheptene", "Mucic acid" ], "Reaction": [ "1. Oxidation of galactose to mucic acid using hydrogen peroxide and sodium hydroxide", "2. Reduction of mucic acid to galactitol using sodium borohydride", "3. Dehydration of galactitol to meso-erythritol using sulfuric acid", "4. Condensation of phenylacetonitrile, formaldehyde, and methylamine to form Isometheptene", "5. Esterification of Isometheptene and mucic acid using sulfuric acid as a catalyst to form Isometheptene mucate" ] }

CAS RN

7492-31-1

Molecular Formula

C15H29NO8

Molecular Weight

351.39 g/mol

IUPAC Name

N,6-dimethylhept-5-en-2-amine;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid

InChI

InChI=1S/C9H19N.C6H10O8/c1-8(2)6-5-7-9(3)10-4;7-1(3(9)5(11)12)2(8)4(10)6(13)14/h6,9-10H,5,7H2,1-4H3;1-4,7-10H,(H,11,12)(H,13,14)/t;1-,2+,3+,4-

InChI Key

HZEDCQLNSYIOTE-OPDGLEOBSA-N

Isomeric SMILES

CC(CCC=C(C)C)NC.[C@@H]([C@@H]([C@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O

SMILES

CC(CCC=C(C)C)NC.CC(CCC=C(C)C)NC.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O

Canonical SMILES

CC(CCC=C(C)C)NC.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O

Other CAS RN

7492-31-1

Related CAS

503-01-5 (Parent)

synonyms

Galactaric Acid compd. with N,1,5-Trimethyl-4-hexenylamine;  Mucic Acid Salt with N,1,5-Trimethyl-4-hexenylamine (1:2);  N,1,5-Trimethyl-4-hexenylamine Galactarate (2:1);  N,6-Dimethyl-5-hepten-2-amine Galactarate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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